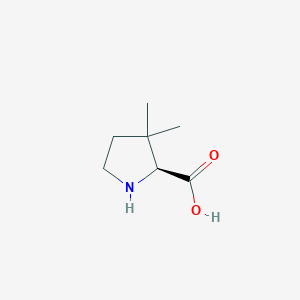
2-Amino-4-hydroxyquinoline hydrate; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-hydroxyquinoline hydrate is a chemical compound with the CAS Number: 42712-64-1 . It has a molecular weight of 178.19 and its IUPAC name is 2-amino-4-quinolinol hydrate . The compound is also known as 2-amino-1,4-dihydroquinolin-4-one . It is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for 2-Amino-4-hydroxyquinoline hydrate is1S/C9H8N2O.H2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9;/h1-5H,(H3,10,11,12);1H2 . The molecular formula is C9H8N2O.H2O . Physical And Chemical Properties Analysis
2-Amino-4-hydroxyquinoline hydrate is a white to pale brown powder . and a water content of less than 12% . The compound’s assay (Non-aqueous acid-base Titration) is between 96.0 to 104.0% (dry wt. basis) .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Amino-4-hydroxyquinoline hydrate is used as an intermediate in synthetic chemistry . It plays a crucial role in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals .
Drug Research and Development
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Antiexcitotoxic and Anticonvulsant Applications
4-Hydroxyquinoline-2-carboxylic acid hydrate, a related compound, is used as an antiexcitotoxic and anticonvulsant . It finds application in certain neurobiological disorders therapy .
Antiviral Activities
Quinoline derivatives have shown significant inhibitory activities against viruses . For instance, two novel quinoline derivatives exhibited significant inhibitory activities against the dengue virus serotype 2 (DENV2) .
Biological and Pharmacological Activities
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .
Natural Occurrence
2-Hydroxyquinoline and 4-hydroxyquinoline (4-quinolinol) were isolated from plant sources, and they exist as 2 (1 H )-quinolone and 4 (1 H )-quinolone, respectively . Various animals and bacterial species also produce compounds of the quinoline class such as those containing 2,4-dihydroxyquinoline (2,4-quinolindiol; DHQ) .
Safety and Hazards
2-Amino-4-hydroxyquinoline hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Relevant Papers Several papers have been published on the synthesis and biological activity of quinoline and its derivatives . These papers provide valuable insights into the synthesis strategies, biological activities, and potential applications of quinoline derivatives, including 2-Amino-4-hydroxyquinoline hydrate.
Mecanismo De Acción
Target of Action
2-Amino-4-hydroxyquinoline hydrate is a derivative of quinolines, which are known to have a broad spectrum of biological activities . Quinolines and their derivatives have been isolated from plants, animals, and microorganisms, and have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinolines and quinolones, in general, have been found to exhibit their bioactivities through different mechanisms of action . For instance, some quinolines act as inhibitors of 2OG-dependent enzymes in epigenetic processes .
Biochemical Pathways
Quinolines are known to regulate the production of several virulence factors such as pyocyanin and hydrogen cyanide, as well as biofilm formation .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound .
Result of Action
Quinolines and quinolones have been found to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
Propiedades
IUPAC Name |
2-amino-1H-quinolin-4-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.H2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9;/h1-5H,(H3,10,11,12);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEJIAXWHNIFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxyquinoline hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)

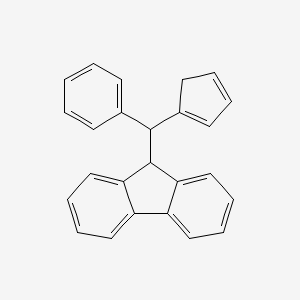

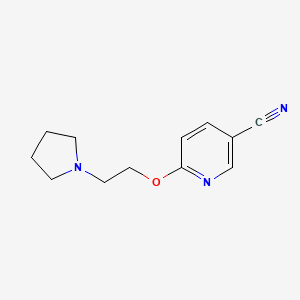
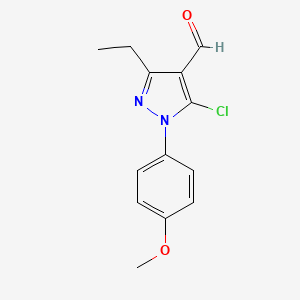




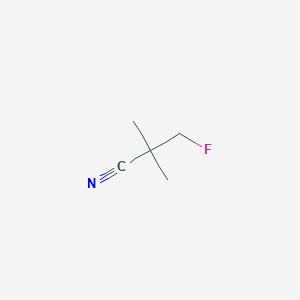
![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)

